synthesis and characterization of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
synthesis and characterization of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Architectural Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry. Its unique structural features—a planar, aromatic five-membered ring containing three nitrogen atoms—confer a remarkable ability to engage with biological targets. The triazole ring is a bioisostere for amide and ester groups, yet it offers enhanced metabolic stability and a distinct electronic profile. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating high-affinity interactions with enzymes and receptors.[1] This versatility has led to the development of numerous successful drugs with a wide range of therapeutic applications, including antifungal (e.g., Fluconazole), anticancer, and antimicrobial agents.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position further enhances the molecule's chemical reactivity and potential for biological activity, making these derivatives particularly attractive for drug discovery and development.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis of a specific, highly functionalized derivative: 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol . We will delve into the causal chemistry behind each synthetic step and detail the rigorous analytical techniques required for its unambiguous structural characterization.
Part 1: Multi-Step Synthesis Pathway
The synthesis of the target compound is a logical, sequential process that builds the heterocyclic core from acyclic precursors. The chosen pathway is robust and relies on well-established reactions in heterocyclic chemistry, ensuring reproducibility. The overall strategy involves the construction of a key dithiocarbazinate intermediate followed by a hydrazine-mediated cyclization.
The synthesis proceeds in three primary stages starting from 3,5-dimethoxybenzoic acid:
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Formation of 3,5-Dimethoxybenzoyl Hydrazide: The journey begins with the activation of the carboxylic acid, typically through conversion to an ester, followed by nucleophilic acyl substitution with hydrazine hydrate. This reaction transforms the relatively unreactive carboxylic acid into a highly reactive hydrazide, priming it for the subsequent steps.
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Synthesis of Potassium 3-(3,5-dimethoxybenzoyl)dithiocarbazinate: The hydrazide is then reacted with carbon disulfide in an alkaline medium. The high nucleophilicity of the terminal nitrogen of the hydrazide facilitates an attack on the electrophilic carbon of CS₂, while the potassium hydroxide deprotonates the resulting dithiocarbamic acid to form a stable potassium salt. This salt is the crucial precursor for the triazole ring.[2][3][4]
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Cyclization to 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: The potassium salt undergoes cyclization upon refluxing with an excess of hydrazine hydrate. This intricate step involves an intramolecular condensation and dehydration, driven by heat, to forge the stable 1,2,4-triazole ring. The evolution of hydrogen sulfide gas is a key indicator that the reaction is proceeding to completion.[4]
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating. Successful isolation of the product at each stage, verified by melting point and Thin Layer Chromatography (TLC), is essential for proceeding to the next step.
Protocol 2.1: Synthesis of 3,5-Dimethoxybenzoyl Hydrazide
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Rationale: The initial esterification of 3,5-dimethoxybenzoic acid is a classic Fischer esterification, catalyzed by a strong acid, which converts the carboxylic acid into a more reactive form for the subsequent hydrazinolysis. Ethanol is used as both a reagent and a solvent in the second step.
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Esterification: To a solution of 3,5-dimethoxybenzoic acid (18.22 g, 0.1 mol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.[5][6] Reflux the mixture for 5 hours. Monitor the reaction's completion using TLC.
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Work-up (Ester): After cooling, reduce the solvent volume under vacuum. Pour the residue into ice-cold water (250 mL) and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, methyl 3,5-dimethoxybenzoate, is filtered, washed with water, and dried.
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Hydrazinolysis: Dissolve the dried methyl 3,5-dimethoxybenzoate (19.62 g, 0.1 mol) in absolute ethanol (100 mL). Add hydrazine hydrate (99%, 10 mL, ~0.2 mol) to the solution.[4]
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Reaction: Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.
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Isolation: Cool the reaction mixture in an ice bath. The resulting white crystalline product, 3,5-dimethoxybenzoyl hydrazide, is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure white needles.
Protocol 2.2: Synthesis of Potassium 3-(3,5-dimethoxybenzoyl)dithiocarbazinate
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Rationale: This step leverages the high nucleophilicity of the hydrazide's terminal amine. Carbon disulfide serves as a C1 synthon. The reaction is conducted in a basic medium (KOH) to deprotonate the initially formed dithiocarbamic acid, trapping it as a stable potassium salt and driving the reaction to completion.[2]
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Preparation: In a flask cooled in an ice bath, dissolve 3,5-dimethoxybenzoyl hydrazide (19.62 g, 0.1 mol) and potassium hydroxide (8.4 g, 0.15 mol) in absolute ethanol (150 mL).
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Addition of CS₂: While stirring vigorously, add carbon disulfide (9 mL, 0.15 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
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Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. A yellow precipitate will form.
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Isolation: Filter the precipitated potassium salt, wash thoroughly with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. This salt is typically used in the next step without further purification.
Protocol 2.3: Synthesis of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Rationale: This is the key ring-forming step. Hydrazine hydrate acts as the nitrogen source for the N4-amino group. The reaction proceeds via an intramolecular cyclodehydration mechanism under reflux conditions, which provides the necessary activation energy. The liberation of H₂S gas is a characteristic sign of successful cyclization.[2][4]
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Reaction Setup: Suspend the potassium dithiocarbazinate salt (0.1 mol) in water (100 mL) and add hydrazine hydrate (99%, 20 mL, ~0.4 mol).
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Cyclization: Gently reflux the mixture with stirring for 4-6 hours. The color of the mixture may change, and the evolution of hydrogen sulfide gas should be apparent (can be tested with lead acetate paper, which will turn black).
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Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g).
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Acidification: Carefully acidify the solution with concentrated hydrochloric acid or glacial acetic acid until it is acidic to litmus paper (pH ~5-6). A white or off-white solid will precipitate.
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Isolation and Purification: Allow the precipitate to settle, then filter it, wash extensively with cold water to remove any inorganic salts, and dry. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the pure target compound.
Part 3: Structural Characterization and Validation
Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic methods provides a complete picture of the molecule's architecture, serving as the ultimate validation of the synthesis.
Spectroscopic Data Summary
The following table outlines the expected data from key analytical techniques. The thiol-thione tautomerism inherent in 3-mercapto-1,2,4-triazoles can influence the spectra, particularly in the solid state (FTIR) and in solution (NMR). The thiol form is generally favored in alkaline solutions, while the thione form can predominate in the solid state or neutral solutions.[7]
| Technique | Expected Observations | Rationale / Assignment |
| FTIR (cm⁻¹) | ~3300-3100 (broad) | N-H stretching (primary amine, -NH₂) |
| ~3050 | Aromatic C-H stretching | |
| ~2950, ~2850 | Aliphatic C-H stretching (-OCH₃) | |
| ~2600-2550 (weak) | S-H stretching (thiol group)[4] | |
| ~1620-1600 | C=N stretching (triazole ring) | |
| ~1580 | Aromatic C=C stretching | |
| ~1300-1200 | C-N stretching | |
| ~1250, ~1050 | Asymmetric & Symmetric C-O-C stretching (-OCH₃) | |
| ~700-650 | C-S stretching | |
| ¹H NMR (δ ppm) | ~13.5-14.0 (s, 1H) | SH proton (thiol tautomer), exchangeable with D₂O[2] |
| ~6.5-7.0 (m, 3H) | Aromatic protons of the 3,5-dimethoxyphenyl ring | |
| ~5.8 (s, 2H) | NH₂ protons, exchangeable with D₂O[2] | |
| ~3.8 (s, 6H) | Methoxy (-OCH₃) protons | |
| ¹³C NMR (δ ppm) | ~165 | C-SH (C3 of triazole ring) |
| ~160 | C-Ar (C5 of triazole ring) | |
| ~159 | Aromatic C-O | |
| ~130 | Aromatic C-ipso | |
| ~105-100 | Aromatic C-H | |
| ~55 | Methoxy (-OCH₃) carbon | |
| Mass Spec. (m/z) | [M]⁺˙ or [M+H]⁺ | Molecular ion peak corresponding to C₁₁H₁₄N₄O₂S (MW: 282.32) |
In-Depth Analysis
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a rapid and definitive confirmation of the presence of key functional groups. The appearance of a weak band around 2550-2600 cm⁻¹ is a strong indicator of the S-H bond.[4] Simultaneously, the broad bands in the 3100-3300 cm⁻¹ region confirm the N-H stretches of the primary amino group. The absence of a strong C=O band (from the hydrazide precursor) and the presence of a C=N band around 1610 cm⁻¹ validate the formation of the triazole ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is arguably the most powerful tool for confirming the precise structure. The proton spectrum should be clean and show distinct signals. The singlet integrating to 6 protons at approximately 3.8 ppm is characteristic of the two equivalent methoxy groups. The aromatic region will display a pattern consistent with a 1,3,5-trisubstituted benzene ring. Most importantly, two singlets, which disappear upon adding a drop of D₂O to the NMR tube, will be observed for the SH and NH₂ protons, confirming their presence.[2]
-
¹³C NMR: The carbon spectrum complements the proton data by confirming the carbon skeleton. The number of distinct signals should match the number of non-equivalent carbons in the structure. The chemical shifts of the two triazole ring carbons (C3 and C5) are particularly diagnostic.
-
-
Mass Spectrometry (MS): This technique provides the definitive molecular weight of the synthesized compound. Using high-resolution mass spectrometry (HRMS), the elemental composition can be confirmed with high accuracy, providing irrefutable evidence that the target molecule has been synthesized. The fragmentation pattern can also offer further structural insights.[1][8]
Conclusion
The synthetic pathway detailed herein offers a reliable and scalable method for producing 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The causality-driven approach ensures that researchers understand the role of each reagent and condition, allowing for troubleshooting and optimization. The rigorous, multi-faceted characterization protocol provides a self-validating system to confirm the identity and purity of the final product with a high degree of scientific integrity. This molecule, with its richly functionalized triazole core, represents a valuable building block for further derivatization and exploration in the fields of medicinal chemistry and drug development.
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¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. [Link]
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